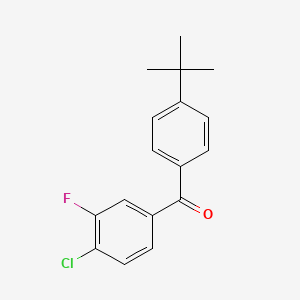

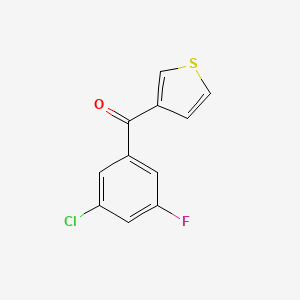

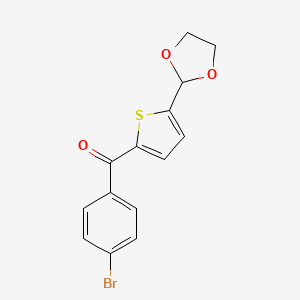

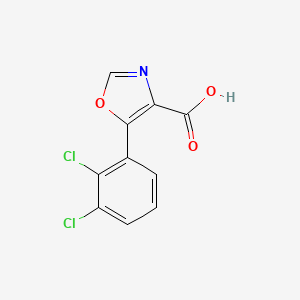

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid” can be achieved by several methods, including the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate and the subsequent cyclization with phosphorus oxychloride. Another route involves the condensation of 2,3-dichlorophenacyl chloride with glycine and the cyclization with sodium hydroxide.Molecular Structure Analysis

The molecular formula of “5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid” is C10H5Cl2NO3 . The InChI code is 1S/C10H5Cl2NO3/c11-6-3-1-2-5 (7 (6)12)9-8 (10 (14)15)13-4-16-9/h1-4H, (H,14,15) .Physical And Chemical Properties Analysis

“5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid” has a molecular weight of 258.06 . It is a white to off-white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone.科学的研究の応用

Amyloidogenesis Inhibition

A study by Razavi et al. (2005) synthesized and evaluated oxazole derivatives bearing a C(4) carboxyl group as inhibitors of transthyretin (TTR) amyloid fibril formation. The introduction of a 3,5-dichlorophenyl substituent at the C(2) position of the oxazole ring significantly inhibited amyloidogenesis, especially when combined with other substituents like ethyl, propyl, or CF(3) at the C(5) position. This research highlights the potential use of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid derivatives in preventing or treating amyloid-related diseases, such as Alzheimer's disease (Razavi et al., 2005).

Cross-Coupling Reactions

Houpis et al. (2010) discussed the utility of the carboxylic acid anion moiety as a tunable directing group in cross-coupling reactions of dihalo heterocycles. Although the study specifically mentions 2,6-dichloronicotinic acid and 2,5-dibromo-1,2,4-triazole derivatives, the principles outlined might be applicable or adaptable to 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid, suggesting its potential role in organic synthesis (Houpis et al., 2010).

Photophysical and Nonlinear Optical Behavior

Murthy et al. (2013) designed and synthesized novel compounds including 4-substituted arylidene derivatives of oxazolone to study their third-order nonlinear optical properties. The research found that these compounds displayed excellent optical limiting behavior, indicating that derivatives of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid might have potential applications in optical materials and devices (Murthy et al., 2013).

Antimycobacterial Compounds

Wojciechowski and Płoszaj (2020) conducted a structural, vibrational, and quantum chemical analysis of novel antimycobacterial compounds, including derivatives of 5-(2,4-dichlorophenyl)oxazole-4-carboxylic acid. The compounds exhibited promising antimycobacterial activity against Mycobacterium fortuitum, indicating potential medicinal applications (Wojciechowski & Płoszaj, 2020).

特性

IUPAC Name |

5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-3-1-2-5(7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDACSDCBQKSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650055 |

Source

|

| Record name | 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid | |

CAS RN |

951885-34-0 |

Source

|

| Record name | 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。